molecular formula C11H12O4 B562360 3-(3,4-Dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid CAS No. 1185241-38-6

3-(3,4-Dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid

Cat. No.: B562360
CAS No.: 1185241-38-6
M. Wt: 211.19
InChI Key: HJBWJAPEBGSQPR-UNYMIBOJSA-N
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Description

3-(3,4-Dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid: is a derivative of cinnamic acid, characterized by the presence of methoxy groups at the 3 and 4 positions of the benzene ring. This compound is isotopically labeled with carbon-13 at the 7, 8, and 9 positions. It is used in various scientific research applications due to its unique chemical properties and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde.

    Isotopic Labeling: The carbon-13 labeling is introduced through a series of reactions involving labeled reagents.

    Condensation Reaction: The labeled benzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as pyridine, to form the corresponding cinnamic acid derivative.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The double bond in the cinnamic acid moiety can be reduced to form the corresponding dihydrocinnamic acid.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrocinnamic acid derivatives.

    Substitution: Formation of substituted cinnamic acid derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid is used in various scientific research applications, including:

    Chemistry: As a labeled compound in studies involving reaction mechanisms and kinetics.

    Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: As a precursor in the synthesis of pharmaceuticals and in drug metabolism studies.

    Industry: In the production of labeled compounds for use in quality control and analytical testing.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and the isotopic labeling play a crucial role in its reactivity and interaction with enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    3,4-Dimethoxycinnamic Acid: Similar structure but without isotopic labeling.

    3,4-Dimethoxyphenethylamine: A related compound with a different functional group.

    3,4-Dimethoxybenzoic Acid: A structurally similar compound with a carboxylic acid group.

Uniqueness: 3-(3,4-Dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid is unique due to its isotopic labeling, which makes it valuable for tracing and studying metabolic pathways and reaction mechanisms

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/i4+1,6+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBWJAPEBGSQPR-UNYMIBOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[13CH]=[13CH][13C](=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00849618
Record name 3-(3,4-Dimethoxyphenyl)(~13~C_3_)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185241-38-6
Record name 3-(3,4-Dimethoxyphenyl)(~13~C_3_)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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